Cas no 3118-10-3 (ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate)

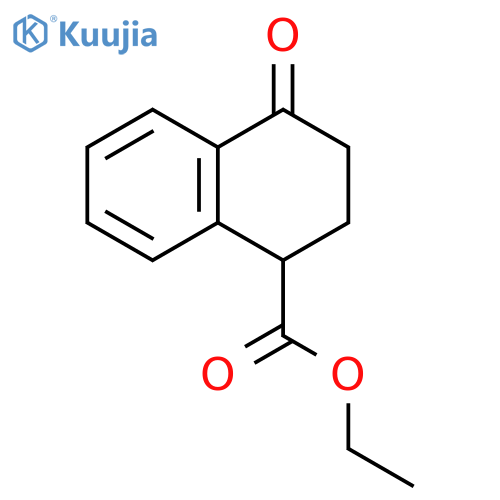

3118-10-3 structure

商品名:ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate

CAS番号:3118-10-3

MF:C13H14O3

メガワット:218.248464107513

MDL:MFCD16036952

CID:4645170

PubChem ID:112756398

ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate

-

- MDL: MFCD16036952

- インチ: 1S/C13H14O3/c1-2-16-13(15)11-7-8-12(14)10-6-4-3-5-9(10)11/h3-6,11H,2,7-8H2,1H3

- InChIKey: WWUNGEOMLFJTPZ-UHFFFAOYSA-N

- ほほえんだ: C1(C(OCC)=O)C2=C(C=CC=C2)C(=O)CC1

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- ふってん: 324.0±41.0 °C at 760 mmHg

- フラッシュポイント: 141.6±27.7 °C

- じょうきあつ: 0.0±0.7 mmHg at 25°C

ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B441963-10mg |

ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate |

3118-10-3 | 10mg |

$ 50.00 | 2022-06-07 | ||

| Enamine | EN300-200258-0.25g |

ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate |

3118-10-3 | 95% | 0.25g |

$367.0 | 2023-09-16 | |

| Enamine | EN300-200258-1.0g |

ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate |

3118-10-3 | 95% | 1g |

$0.0 | 2023-06-08 | |

| Enamine | EN300-200258-0.5g |

ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate |

3118-10-3 | 95% | 0.5g |

$579.0 | 2023-09-16 | |

| Enamine | EN300-200258-10.0g |

ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate |

3118-10-3 | 95% | 10.0g |

$3191.0 | 2023-03-01 | |

| Enamine | EN300-200258-10g |

ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate |

3118-10-3 | 95% | 10g |

$3191.0 | 2023-09-16 | |

| 1PlusChem | 1P01B8R7-100mg |

ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate |

3118-10-3 | 95% | 100mg |

$321.00 | 2025-03-19 | |

| A2B Chem LLC | AW03379-5g |

ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate |

3118-10-3 | 95% | 5g |

$2301.00 | 2024-04-20 | |

| Enamine | EN300-200258-5g |

ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate |

3118-10-3 | 95% | 5g |

$2152.0 | 2023-09-16 | |

| 1PlusChem | 1P01B8R7-10g |

ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate |

3118-10-3 | 95% | 10g |

$4006.00 | 2024-05-06 |

ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate 関連文献

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

3118-10-3 (ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate) 関連製品

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬